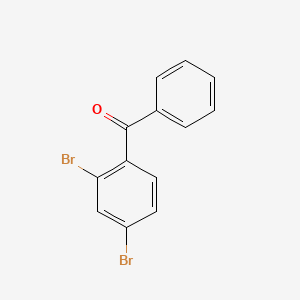

Methanone, (2,4-dibromophenyl)phenyl-

Description

Methanone, (2,4-dibromophenyl)phenyl-, is a benzophenone derivative featuring a ketone group bridging two aromatic rings: one phenyl group and one 2,4-dibromophenyl group.

Properties

CAS No. |

116529-63-6 |

|---|---|

Molecular Formula |

C13H8Br2O |

Molecular Weight |

340.01 g/mol |

IUPAC Name |

(2,4-dibromophenyl)-phenylmethanone |

InChI |

InChI=1S/C13H8Br2O/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8H |

InChI Key |

OHCWEJLPDPDTLF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2,4-dibromophenyl)phenyl- typically involves the bromination of benzophenone. One common method is the site-selective cross-coupling of dihalogenated benzophenones with aryl titanium reagents under catalyst control. This method uses palladium (Pd) as a catalyst and specific ligands to achieve the desired product . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and N-methyl-2-pyrrolidone (NMP) at low temperatures (around 0°C) for several hours.

Industrial Production Methods

In industrial settings, the production of Methanone, (2,4-dibromophenyl)phenyl- may involve large-scale bromination reactions using bromine or bromine-containing reagents. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Substitution Reactions

The two bromine atoms in the 2,4-dibromophenyl moiety are potential sites for nucleophilic substitution.

Oxidation Reactions

The carbonyl group and aromatic rings may undergo oxidation, though the bromine atoms typically resist oxidation under standard conditions.

Reduction Reactions

The carbonyl group is susceptible to reduction, while the bromine atoms may remain intact.

Photochemical Reactions

Halogenated aromatic compounds often exhibit photochemical reactivity.

Scientific Research Applications

Organic Synthesis

Methanone, (2,4-dibromophenyl)phenyl- serves as a crucial building block in organic synthesis. Its structure allows it to participate in various reactions:

- Cross-Coupling Reactions : Utilized in Suzuki and Heck reactions to form more complex organic molecules.

- Electrophilic Aromatic Substitution : The presence of bromine enhances its reactivity, making it suitable for further functionalization.

Table 1: Common Reactions Involving Methanone, (2,4-dibromophenyl)phenyl-

| Reaction Type | Example Reaction | Product |

|---|---|---|

| Cross-Coupling | Methanone + Aryl Halide | Biaryl Compound |

| Electrophilic Substitution | Methanone + Nucleophile | Substituted Aromatic Compound |

Medicinal Chemistry

Research has indicated potential biological activities of Methanone, (2,4-dibromophenyl)phenyl-, particularly in the development of pharmaceuticals:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit activity against various bacterial strains.

- Anticancer Activity : Preliminary investigations suggest that it may inhibit tumor growth in certain cancer cell lines.

Case Study 1: Anticancer Activity

A study investigated the effects of Methanone derivatives on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for anticancer drug development.

Materials Science

In materials science, Methanone, (2,4-dibromophenyl)phenyl- is explored for its role in producing advanced materials:

- Polymers and Coatings : Its unique chemical properties make it suitable for creating high-performance polymers and coatings with enhanced durability and resistance to environmental factors.

Table 2: Applications in Materials Science

| Material Type | Application | Properties Enhanced |

|---|---|---|

| Polymers | High-performance coatings | Chemical resistance |

| Composite Materials | Reinforcement in structural applications | Mechanical strength |

Mechanism of Action

The mechanism of action of Methanone, (2,4-dibromophenyl)phenyl- involves its interaction with various molecular targets. The bromine atoms enhance its reactivity, allowing it to participate in electrophilic and nucleophilic reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or material science .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares key properties of Methanone, (2,4-dibromophenyl)phenyl- with structurally analogous benzophenone derivatives:

Notes:

- † Melting point inferred from structurally similar (2,4-dibromophenyl)piperazinyl methanone derivatives in .

Key Observations:

- Substituent Effects : Bromine atoms increase molecular weight and polarizability compared to methyl or hydroxyl groups. The electron-withdrawing nature of bromine enhances electrophilic reactivity, making the compound suitable for cross-coupling reactions.

- Melting Points: Brominated derivatives generally exhibit higher melting points than methylated analogs due to stronger halogen bonding and van der Waals interactions. For example, the 2,4-dibromo derivative melts at ~176°C, whereas 2,4-dimethylbenzophenone melts at 122°C .

- Applications: Brominated methanones are prominent in antimicrobial research (e.g., targeting bacterial enzymes like peptide deformylase) , while hydroxylated variants like 2,4-dihydroxybenzophenone serve as UV stabilizers in plastics .

Biological Activity

Methanone, (2,4-dibromophenyl)phenyl-, also known as dibromobenzophenone, is a compound of interest due to its diverse biological activities. This article explores its antimicrobial and anticancer properties, synthesis methods, and potential applications in medicine and industry.

Methanone, (2,4-dibromophenyl)phenyl- is characterized by the presence of bromine substituents on the aromatic rings, which significantly influence its reactivity and biological activity. The compound can be synthesized through various organic reactions, including cross-coupling reactions that yield substituted benzophenones. These reactions are crucial for developing more complex molecules used in pharmaceuticals and advanced materials.

Antimicrobial Properties

The antimicrobial activity of Methanone, (2,4-dibromophenyl)phenyl- has been investigated against various bacterial and fungal strains. Studies have shown that this compound exhibits moderate to excellent antimicrobial effects:

- Bacterial Activity : It has been tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae. The results indicated significant zones of inhibition, suggesting effective antibacterial properties .

- Fungal Activity : The compound also demonstrated antifungal activity against species such as Aspergillus niger and Fusarium solani, with varying degrees of effectiveness depending on the concentration used .

Anticancer Properties

Methanone, (2,4-dibromophenyl)phenyl- has shown promising anticancer activity in several studies. It has been evaluated for its cytotoxic effects on various cancer cell lines:

- Cell Lines Tested : The compound was tested against human glioblastoma (A172), murine melanoma (B16F10), and human breast adenocarcinoma (MDA-MB-231) cells. The IC50 values ranged from 5.03 µM to 7.88 µM across different cell lines, indicating potent antiproliferative effects .

- Mechanism of Action : The mechanism underlying its anticancer activity may involve the induction of apoptosis in cancer cells, potentially through the inhibition of key survival pathways .

Case Studies

- Antimicrobial Screening : In a study assessing the antimicrobial efficacy of various derivatives including Methanone, (2,4-dibromophenyl)phenyl-, it was found that most compounds exhibited significant antibacterial activity. Notably, compounds with similar structures to Methanone showed comparable or enhanced activity against tested pathogens .

- Anticancer Evaluation : A comprehensive evaluation of dibromobenzophenone derivatives revealed their potential as anticancer agents. The study highlighted that modifications in the molecular structure could enhance their potency against specific cancer types .

Data Tables

The following tables summarize key findings related to the biological activities of Methanone, (2,4-dibromophenyl)phenyl-.

| Activity Type | Tested Strains | Zone of Inhibition (mm) | IC50 Values (µM) |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 15 | - |

| Bacillus subtilis | 18 | - | |

| Escherichia coli | 12 | - | |

| Klebsiella pneumoniae | 14 | - | |

| Antifungal | Aspergillus niger | 20 | - |

| Fusarium solani | 17 | - | |

| Anticancer | A172 | - | 5.77 ± 0.96 |

| B16F10 | - | 5.03 ± 0.69 | |

| MDA-MB-231 | - | 6.02 ± 0.08 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methanone, (2,4-dibromophenyl)phenyl-, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where brominated aromatic substrates react with benzoyl chloride derivatives in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, bromination of phenyl groups at the 2,4-positions can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . Post-synthesis purification often involves column chromatography with silica gel and hexane/ethyl acetate eluents. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for substrate to benzoyl chloride) and inert atmospheres to prevent side reactions.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of Methanone, (2,4-dibromophenyl)phenyl-?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons appear as multiplets in δ 7.2–8.1 ppm, with distinct splitting patterns due to bromine's electron-withdrawing effects. The carbonyl carbon (C=O) resonates near δ 195–200 ppm .

- IR Spectroscopy : A strong C=O stretch at ~1660–1680 cm⁻¹ confirms the ketone group. Bromine substituents cause characteristic C-Br stretches at 550–650 cm⁻¹ .

- Mass Spectrometry : HRMS typically shows a molecular ion peak matching the molecular formula (e.g., C₁₃H₈Br₂O), with isotopic patterns consistent with two bromine atoms .

Q. What are the key safety considerations for handling Methanone, (2,4-dibromophenyl)phenyl- in laboratory settings?

- Methodological Answer :

- Hazard Identification : The compound may cause skin/eye irritation and respiratory distress. Brominated aromatics are potential carcinogens .

- Mitigation : Use fume hoods, nitrile gloves, and PPE. Store in amber glass containers at 2–8°C under nitrogen to prevent degradation. Spills require neutralization with sodium bicarbonate and disposal via hazardous waste protocols .

Advanced Research Questions

Q. How do electronic effects of 2,4-dibromo substitution influence the compound's reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing bromine groups activate the aromatic ring toward electrophilic substitution but deactivate it toward nucleophilic attacks. In Suzuki-Miyaura couplings, the bromine atoms serve as leaving groups, enabling palladium-catalyzed aryl-aryl bond formation. Reaction optimization requires ligands like Pd(PPh₃)₄ and bases such as K₂CO₃ in THF/water mixtures at 80–100°C .

Q. What analytical strategies resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Techniques include:

- Differential Scanning Calorimetry (DSC) : To identify polymorph transitions.

- PXRD : Compare experimental patterns with simulated data from single-crystal structures .

- Reproducibility : Validate synthesis protocols using high-purity reagents and standardized drying methods (e.g., vacuum desiccation over P₂O₅).

Q. Can computational methods (DFT, QSPR) predict the photophysical properties or biodegradability of Methanone, (2,4-dibromophenyl)phenyl-?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G*) model UV-Vis absorption spectra by analyzing HOMO-LUMO gaps. Quantitative Structure-Property Relationship (QSPR) models predict environmental persistence using descriptors like logP and molar refractivity . Validation requires experimental LC-MS/MS data to assess hydrolysis or photodegradation pathways .

Q. What role does this compound play in multicomponent reactions for synthesizing heterocyclic scaffolds?

- Methodological Answer : The ketone group acts as an electrophilic partner in reactions with amines or hydrazines. For example, condensation with 2-aminopyridine derivatives yields pyrrolo[2,3-d]pyrimidinones, which are bioactive intermediates. Optimize solvent polarity (e.g., DMF vs. ethanol) and catalyst loading (e.g., 5 mol% CuI) to control regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.